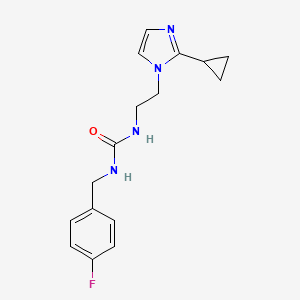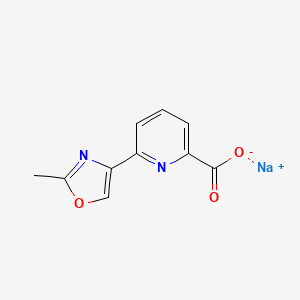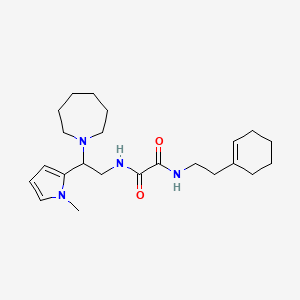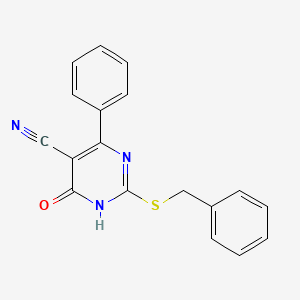
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that has been studied for its potential use in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
科学的研究の応用
Catalytic Applications
N-heterocyclic carbenes, including imidazole derivatives, are recognized for their efficiency as catalysts in chemical reactions. For instance, NHCs have been used as catalysts in transesterification and acylation reactions. These reactions are fundamental in the synthesis of esters from alcohols and acids or acid derivatives, highlighting the role of such compounds in facilitating efficient and selective chemical transformations at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003). Moreover, NHCs have contributed to the development of versatile nucleophilic catalysts for similar reactions, showcasing their broad applicability in organic synthesis (Grasa, Kissling, & Nolan, 2002).
Synthetic Applications
Compounds similar to 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea have been utilized in the synthesis of complex molecular structures. For example, the ureas derived from specific naphthalenecarbonitriles and isocyanates have been shown to undergo double cyclization, leading to the formation of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, which are of interest due to their potential pharmacological activities (Petridou-Fischer & Papadopoulos, 1984).
Potential Biomedical Applications
Although the direct biomedical applications of this compound are not explicitly mentioned in the provided studies, the structural motifs of imidazole and urea are commonly explored for their biological activities. For instance, derivatives of imidazole have been synthesized for central nervous system activity studies, suggesting the potential of these compounds in drug development and pharmacological research (Szacon et al., 2015).
特性
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-14-5-1-12(2-6-14)11-20-16(22)19-8-10-21-9-7-18-15(21)13-3-4-13/h1-2,5-7,9,13H,3-4,8,10-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBUDNRGMVZLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)






![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2888943.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)
![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)


